N,2-diethyl-N-phenylhexanamide
Description
N,2-Diethyl-N-phenylhexanamide is a substituted acetamide derivative characterized by a hexanamide backbone (six-carbon chain), with an N-phenyl group and two ethyl substituents at the 2-position of the nitrogen atom. For instance, analogous compounds like N-phenylhexanamide (191) and N-phenyloctanamide (192) are referenced in studies involving nitrophenyl or substituted phenyl groups . These analogs are typically synthesized via reactions between amines and acyl chlorides, a method that may extend to this compound.
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N,2-diethyl-N-phenylhexanamide |
InChI |
InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3 |
InChI Key |
CEVWQUJTTFKYAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Amides
Chain Length Variation: Hexanamide vs. Shorter/Longer Homologs
- N-Phenylbutyramide (190) and N-Phenyloctanamide (192) : These compounds differ in alkyl chain length (4 vs. 8 carbons). Shorter chains (e.g., butyramide) may exhibit higher solubility in polar solvents, while longer chains (e.g., octanamide) could enhance lipophilicity, impacting membrane permeability in biological systems .
Substituent Effects: Ethyl vs. Methyl or Aromatic Groups
- Additionally, the phenylacetamide structure may enhance π-π stacking interactions in material science applications .
- N,N-Diethylphenoxyacetamide Analogs: Ethyl groups on nitrogen improve steric shielding, which can stabilize intermediates in synthetic pathways. These analogs are synthesized via diethylamine and phenoxyacetyl chloride reactions, suggesting a plausible route for N,2-diethyl-N-phenylhexanamide .
Functional Group Comparisons
- Chloroacetamide Pesticides (e.g., Alachlor): Chloro-substituted acetamides exhibit herbicidal activity due to electrophilic chlorine atoms. In contrast, this compound’s ethyl and phenyl groups may favor non-polar interactions, making it more suitable for pharmaceutical or material applications .
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: The diethylaminoethyl side chain introduces basicity, enabling protonation at physiological pH. This contrasts with the neutral hexanamide backbone of this compound .
Solubility and Stability
- Polarity : The ethyl groups and phenyl ring in this compound likely reduce water solubility compared to dimethyl analogs (e.g., N,N-dimethylformamide, a polar aprotic solvent) .
- Thermal Stability : Ethyl substituents may enhance thermal stability over methyl groups due to increased van der Waals interactions, as seen in N,N-diethylacetamide .
Data Table: Key Properties of Selected Amides
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